molecular formula C13H10ClN B1665459 Acridine hydrochloride CAS No. 17784-47-3

Acridine hydrochloride

Cat. No. B1665459
CAS RN: 17784-47-3
M. Wt: 215.68 g/mol
InChI Key: XUESTGHCVFYOLL-UHFFFAOYSA-N
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Description

Acridine hydrochloride is an organic compound and a nitrogen heterocycle . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .


Synthesis Analysis

Acridine is formed after the hydrogenation of 9-chloroacridine is followed by the oxidation of the chloride with ferric chloride . Condensation of diphenylamine with chloroform along with alkyl chloride gives acridine . Friedlander synthesis - At 120°C, cyclohexane-2-enone is treated with salt of anthranilic acid to produce 9-methyl acridine .


Molecular Structure Analysis

Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications .


Chemical Reactions Analysis

Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral and fungicidal activities . Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .


Physical And Chemical Properties Analysis

Acridine hydrochloride is soluble in ethanol, ether, hydrocarbons, carbon disulfide, boiling water . It is insoluble in water, benzene . Maximum absorption wavelength = 470 nm; Maximum emission wavelength = 550 nm .

Scientific Research Applications

Cancer Therapeutics

Acridine hydrochloride derivatives have been extensively studied as potential therapeutic agents for various cancers. Their mode of action primarily involves DNA intercalation , which affects biological processes involving DNA and related enzymes . The development of acridine derivatives aims to enhance therapeutic potency and selectivity, particularly in localizing at disease sites for improved cancer treatment outcomes .

Alzheimer’s Disease Treatment

Research indicates that acridine hydrochloride may play a role in treating Alzheimer’s disease. The compounds’ interaction with DNA and enzymes could potentially influence the disease’s progression, although specific mechanisms and applications are still under investigation .

Antibacterial and Antiprotozoal Agents

Acridine hydrochloride and its derivatives, such as acriflavine and proflavine, have been identified as potent antibacterial agents. They are still in use today as effective disinfectants and anti-bacterials due to their structural component that allows for DNA intercalation .

Photosensitizers and Photoredox Catalysts

In the field of photophysics, acridine hydrochloride derivatives serve as photosensitizers and photoredox catalysts. These applications are crucial in the development of new photodynamic therapies and in the field of photochemistry .

Optoelectronics

Acridine derivatives find widespread use in organoelectronics due to their luminescent properties. They are used in the creation of light-emitting diodes (LEDs) and other electronic devices that require organic compounds capable of emitting light .

Fluorescent Probes

Due to their fluorescent characteristics, acridine hydrochloride compounds are used as probes in biological imaging. They help in visualizing cellular components and processes, aiding in the diagnosis and research of various diseases .

Anticonvulsant Agents

Novel acridone-based compounds derived from acridine hydrochloride have been synthesized as potential anticonvulsant agents. These derivatives are being explored for their efficacy in treating convulsive disorders .

Chemical Synthesis and Scaffold Transformation

Acridine hydrochloride serves as a key scaffold in chemical synthesis. The transformation of acridine scaffolds is a significant area of research, with implications for the development of new compounds with varied biological activities .

Mechanism of Action

Target of Action

Acridine hydrochloride primarily targets DNA . It interacts with DNA by intercalation between adjacent base pairs . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .

Mode of Action

Acridine hydrochloride acts by intercalating into double-stranded DNA . This intercalation is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix . This process eventually causes the helical structure to unwind . The exact mechanism of antiparasitic action is unknown; however, it is known that acridine binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .

Biochemical Pathways

The biochemical pathways affected by acridine hydrochloride primarily involve DNA and related enzymes . The intercalation into DNA leads to inhibition of transcription and translation to RNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .

Pharmacokinetics

The pharmacokinetics of acridine hydrochloride involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) for its proper action . For treatment of CNS tumor or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important . Pharmacokinetic parameters are obtained by determining drug concentration in blood or plasma .

Result of Action

The result of acridine hydrochloride’s action is primarily the inhibition of transcription and translation to RNA, which disrupts the normal functioning of cells . This disruption can lead to cell death, making acridine hydrochloride effective against a variety of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Action Environment

The action of acridine hydrochloride can be influenced by various environmental factors. For instance, the ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumor or neurodegenerative diseases . Additionally, the design of acridines with efficient diffusion to tumor tissue is possible . The development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Safety and Hazards

When handling Acridine hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections . Numerous acridines with beneficial, biological or photochemical effects have been developed . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

acridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESTGHCVFYOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938998
Record name Acridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine hydrochloride

CAS RN

17784-47-3
Record name Acridine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17784-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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